4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole

Description

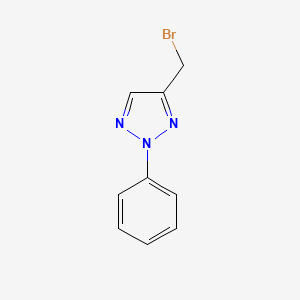

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-2-phenyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-6-8-7-11-13(12-8)9-4-2-1-3-5-9/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQJRGAXADNRCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351753 | |

| Record name | 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41425-60-9 | |

| Record name | 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a feasible synthetic pathway, provides step-by-step experimental protocols, and summarizes key analytical data for the characterization of the title compound and its precursor.

Introduction

The 1,2,3-triazole moiety is a significant pharmacophore in modern drug discovery, known for its metabolic stability and ability to engage in various biological interactions.[1] Triazole derivatives have demonstrated a wide range of therapeutic applications, including as antifungal, anticancer, antiviral, and anti-inflammatory agents.[2] The title compound, this compound, serves as a valuable building block for the synthesis of more complex molecules due to the reactive bromomethyl group, which can be readily displaced by various nucleophiles to introduce diverse functionalities.

Synthesis and Characterization

A plausible and efficient two-step synthetic route for the preparation of this compound is proposed, commencing with the synthesis of the precursor alcohol, (2-phenyl-2H-1,2,3-triazol-4-yl)methanol.

Synthesis of (2-phenyl-2H-1,2,3-triazol-4-yl)methanol (1)

The precursor alcohol can be synthesized via a regioselective 1,3-dipolar cycloaddition reaction between phenyl azide and propargyl alcohol. This "click chemistry" approach is known for its high yields and selectivity.

Synthesis of this compound (2)

The target compound is obtained through the bromination of the precursor alcohol. A common and effective method for this transformation is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) for the selective bromination of benzylic and allylic positions.[3]

Characterization Data

The structural confirmation of the synthesized compounds is achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: Physicochemical and Spectroscopic Data for (2-phenyl-2H-1,2,3-triazol-4-yl)methanol (1)

| Property | Value |

| Molecular Formula | C₉H₉N₃O |

| Molecular Weight | 175.19 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.05 (d, J=7.9 Hz, 2H, Ar-H), 7.80 (s, 1H, triazole-H), 7.45 (t, J=7.7 Hz, 2H, Ar-H), 7.30 (t, J=7.4 Hz, 1H, Ar-H), 4.85 (s, 2H, -CH₂-), 2.50 (br s, 1H, -OH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 148.5, 139.8, 131.5, 129.5, 128.8, 120.2, 56.0 |

| IR (KBr, cm⁻¹) | 3300-3400 (O-H stretch), 3140 (C-H, aromatic), 1598 (C=C, aromatic), 1490 (N=N, triazole), 1050 (C-O stretch) |

| Mass Spectrum (EI) | m/z 175 (M⁺) |

Table 2: Physicochemical and Spectroscopic Data for this compound (2)

| Property | Value |

| Molecular Formula | C₉H₈BrN₃ |

| Molecular Weight | 238.09 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | Not available[4] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.10 (d, J=7.9 Hz, 2H, Ar-H), 7.90 (s, 1H, triazole-H), 7.50 (t, J=7.7 Hz, 2H, Ar-H), 7.35 (t, J=7.4 Hz, 1H, Ar-H), 4.60 (s, 2H, -CH₂Br) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.0, 139.5, 132.0, 129.8, 129.0, 120.5, 25.0 |

| IR (KBr, cm⁻¹) | 3130 (C-H, aromatic), 1600 (C=C, aromatic), 1485 (N=N, triazole), 1220 (C-N stretch), 690 (C-Br stretch) |

| Mass Spectrum (EI) | m/z 237/239 (M⁺, M⁺+2, ~1:1 ratio), 158 (M⁺ - Br) |

Experimental Protocols

Synthesis of (2-phenyl-2H-1,2,3-triazol-4-yl)methanol (1)

-

To a solution of phenyl azide (1.19 g, 10 mmol) and propargyl alcohol (0.56 g, 10 mmol) in a 1:1 mixture of t-butanol and water (40 mL) is added sodium ascorbate (0.2 g, 1 mmol) followed by copper(II) sulfate pentahydrate (0.125 g, 0.5 mmol).

-

The reaction mixture is stirred vigorously at room temperature for 24 hours.

-

Upon completion of the reaction (monitored by TLC), the mixture is diluted with water (50 mL) and extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane, 1:1) to afford the title compound as a white solid.

Synthesis of this compound (2)

-

A solution of (2-phenyl-2H-1,2,3-triazol-4-yl)methanol (1.75 g, 10 mmol) in anhydrous carbon tetrachloride (50 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

-

N-Bromosuccinimide (2.14 g, 12 mmol) and a catalytic amount of benzoyl peroxide (0.024 g, 0.1 mmol) are added to the solution.[3]

-

The mixture is heated to reflux and irradiated with a 250W lamp for 4 hours.[5]

-

After cooling to room temperature, the succinimide byproduct is removed by filtration.

-

The filtrate is washed with a saturated aqueous solution of sodium bicarbonate and then with water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) affords the purified this compound.

Mandatory Visualizations

Synthetic Workflow

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 3. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

chemical properties of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole

An In-depth Technical Guide to the Chemical Properties of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound. While specific experimental data for this compound is limited in publicly available literature, this document compiles known information and provides expert analysis based on the properties of analogous structures. The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, valued for its unique structural features and synthetic accessibility.[1] This guide serves as a critical resource for researchers leveraging this versatile building block in drug discovery and materials science.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₉H₈BrN₃ | [2] |

| Molecular Weight | 238.09 g/mol | [2] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Density | Not available | [2] |

| InChI Key | UTQJRGAXADNRCO-UHFFFAOYSA-N | [2] |

| SMILES | BrCC1=NN(N=C1)C2=CC=CC=C2 | [2] |

| Isomer (1-phenyl) Form | Solid | [3] |

| Isomer (1-phenyl) Hazard | Acute Toxicity 4 (Oral) | [3] |

Synthesis and Experimental Protocols

The synthesis of 2-substituted-2H-1,2,3-triazoles can be challenging due to the potential for forming the 1-substituted isomer. However, several general strategies for the synthesis of 2H-1,2,3-triazoles have been reported.[4] A plausible synthetic route to this compound could involve the bromination of a suitable precursor, 4-methyl-2-phenyl-2H-1,2,3-triazole. The precursor itself can be synthesized via cycloaddition reactions.[4]

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of the target compound.

General Experimental Protocol (Radical Bromination)

This is a generalized protocol based on standard benzylic bromination procedures and should be adapted and optimized.

-

Dissolution: Dissolve the precursor, 4-methyl-2-phenyl-2H-1,2,3-triazole, in a suitable anhydrous solvent (e.g., carbon tetrachloride or acetonitrile) in a round-bottom flask.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.2 equivalents) and a radical initiator such as benzoyl peroxide (AIBN) (catalytic amount) to the solution.

-

Reaction: Reflux the mixture while irradiating with a UV lamp or a high-intensity incandescent light bulb. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Extraction: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

-

Characterization: Confirm the structure and purity of the product using NMR, IR, and mass spectrometry.

Spectral Data

While experimental spectra for this compound are not available, the following table outlines the expected characteristic signals based on its structure and data from analogous compounds.[5][6][7]

| Technique | Expected Characteristics |

| ¹H NMR | ~8.0-7.5 ppm: Multiplet, 5H (protons on the phenyl ring). ~7.8 ppm: Singlet, 1H (proton on the triazole ring). ~4.6 ppm: Singlet, 2H (CH₂ protons of the bromomethyl group). |

| ¹³C NMR | ~145-130 ppm: Signals for the phenyl and triazole ring carbons. ~30 ppm: Signal for the CH₂ carbon of the bromomethyl group. |

| IR (Infrared) | ~3100-3000 cm⁻¹: C-H stretching (aromatic). ~1600-1450 cm⁻¹: C=C and C=N stretching (aromatic and triazole rings). ~1250 cm⁻¹: N-N=N stretching of the triazole ring. ~700-600 cm⁻¹: C-Br stretching. |

| Mass Spec. | M+ peak: ~237/239 m/z (due to bromine isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio). Fragmentation: Loss of Br (~158 m/z), loss of the benzyl fragment. |

Reactivity and Synthetic Applications

The primary site of reactivity for this compound is the bromomethyl group. This functional group behaves as a benzylic bromide analogue, making it susceptible to nucleophilic substitution reactions.[8][9] The benzylic-like position enhances its reactivity towards a wide range of nucleophiles.[10][11]

This reactivity makes the compound a valuable synthetic intermediate for introducing the 2-phenyl-2H-1,2,3-triazol-4-ylmethyl moiety into other molecules. This is particularly useful in drug development for creating derivatives of lead compounds.

Nucleophilic Substitution Reactivity

Caption: General nucleophilic substitution at the bromomethyl position.

Role in Drug Development

The 1,2,3-triazole ring is a highly sought-after scaffold in medicinal chemistry. It is considered a bioisostere for amide bonds, offering improved metabolic stability.[12] Its rigid structure and ability to engage in hydrogen bonding and dipole interactions make it an excellent pharmacophore.[1]

This compound serves as a key building block for synthesizing more complex molecules with potential therapeutic applications. The reactive bromomethyl group allows it to function as a linker, connecting the stable triazole core to other pharmacologically active moieties.

Application as a Molecular Linker

Caption: Use as a linker to connect pharmacophores in drug design.

Conclusion

This compound is a compound of significant interest for chemical synthesis and drug discovery. While detailed experimental data remains sparse, its structural similarity to other reactive triazoles and benzylic halides provides a strong basis for predicting its chemical properties and reactivity. Its primary utility lies in its capacity to act as a versatile building block, enabling the incorporation of the 2-phenyl-2H-1,2,3-triazole moiety into a wide array of molecular architectures. This guide provides a foundational understanding for researchers looking to explore the potential of this and related compounds in their work.

References

- 1. rsc.org [rsc.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 4-(Bromomethyl)-1-phenyl-1H-1,2,3-triazole | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2H-1,2,3-Triazole synthesis [organic-chemistry.org]

- 5. 4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. quora.com [quora.com]

- 9. Ch 11 : Nucleophilic substitution of benzylic halides [chem.ucalgary.ca]

- 10. tandfonline.com [tandfonline.com]

- 11. Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical formula, molecular weight, and structural features, and outlines a plausible synthetic pathway based on established chemical principles.

Core Molecular Data

Molecular Formula: C₉H₈BrN₃[1]

Molecular Weight: 238.087 g/mol [1]

SMILES Notation: BrCC1=N--INVALID-LINK--C2=CC=CC=C2[1]

| Property | Value | Reference |

| Molecular Formula | C₉H₈BrN₃ | [1] |

| Molecular Weight | 238.087 g/mol | [1] |

| InChIKey | UTQJRGAXADNRCO-UHFFFAOYAM | [1] |

Molecular Structure and Visualization

The molecular structure of this compound consists of a central 1,2,3-triazole ring. A phenyl group is attached to the N2 position of the triazole ring, and a bromomethyl group is substituted at the C4 position.

Caption: 2D Molecular Structure of this compound.

Experimental Data and Characterization

Spectroscopic Data for 2-phenyl-2H-1,2,3-triazole (Precursor):

-

¹H NMR (400 MHz, CDCl₃): δ 8.11 (d, J = 7.8 Hz, 2H, Ar-H), 7.84 (s, 2H, triazole-H), 7.51 (t, J = 7.9 Hz, 2H, Ar-H), 7.38 (t, J = 7.4 Hz, 1H, Ar-H).[2]

-

¹³C NMR (100 MHz, CDCl₃): δ 140.0, 135.86, 129.44, 128.50, 120.00.[2]

-

Infrared (FT-IR, thin film, cm⁻¹): 3125, 1599, 1550, 1498, 1460, 1259, 1071, 953, 759, 690.[2]

For the target molecule, this compound, one would expect to see a characteristic singlet in the ¹H NMR spectrum for the methylene protons (CH₂) of the bromomethyl group, typically in the range of δ 4.5-5.0 ppm. In the ¹³C NMR spectrum, a new signal corresponding to the methylene carbon would also be present.

Experimental Protocols: A Proposed Synthetic Pathway

A detailed, validated experimental protocol for the synthesis of this compound is not currently published. However, a plausible and efficient two-step synthesis can be proposed based on established methodologies for the synthesis of 2-substituted-1,2,3-triazoles and subsequent functionalization.

Step 1: Synthesis of 2-phenyl-4-methyl-2H-1,2,3-triazole

This step involves the regioselective synthesis of the 2-substituted triazole. A common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

-

Reactants: Phenyl azide and prop-1-yne.

-

Catalyst: A copper(I) source, such as copper(I) iodide.

-

Solvent: A suitable organic solvent like THF or a mixture of t-BuOH and water.

-

Procedure: Phenyl azide and prop-1-yne are reacted in the presence of the copper(I) catalyst. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The regioselectivity towards the 2-substituted product can be influenced by the specific reaction conditions and ligands used.

Step 2: Bromination of 2-phenyl-4-methyl-2H-1,2,3-triazole

The second step is the bromination of the methyl group at the 4-position of the triazole ring.

-

Reactant: 2-phenyl-4-methyl-2H-1,2,3-triazole.

-

Brominating Agent: N-Bromosuccinimide (NBS) is a common and effective reagent for the allylic and benzylic bromination of methyl groups.

-

Initiator: A radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide is typically required.

-

Solvent: An inert solvent such as carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN).

-

Procedure: 2-phenyl-4-methyl-2H-1,2,3-triazole is dissolved in the chosen solvent, followed by the addition of NBS and the radical initiator. The reaction mixture is then heated to reflux and monitored by TLC. Upon completion, the reaction is worked up to isolate the desired this compound.

Caption: Proposed two-step synthetic workflow for this compound.

This technical guide serves as a foundational resource for professionals engaged in research and development involving 1,2,3-triazole derivatives. Further experimental validation is necessary to confirm the proposed synthetic route and fully characterize the physicochemical properties of this compound.

References

Spectroscopic and Synthetic Profile of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for the chemical compound 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole. Due to the limited availability of direct experimental data in public databases, this document combines reported data for analogous structures with predicted spectroscopic characteristics to offer a valuable resource for researchers working with this and related molecules.

Spectroscopic Data

The spectroscopic data for this compound is presented below. It is important to note that while the mass spectrometry data is based on the calculated molecular weight, the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data are predicted based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | Multiplet | 2H | Phenyl H (ortho) |

| ~7.4 - 7.6 | Multiplet | 3H | Phenyl H (meta, para) |

| ~7.9 | Singlet | 1H | Triazole C5-H |

| ~4.6 | Singlet | 2H | CH₂Br |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~139 | Phenyl C1 (ipso) |

| ~135 | Triazole C5 |

| ~129 | Phenyl C (meta) |

| ~128 | Phenyl C (para) |

| ~120 | Phenyl C (ortho) |

| ~145 | Triazole C4 |

| ~25 | CH₂Br |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Weak | Aliphatic C-H stretch |

| ~1600, 1490 | Medium-Strong | Aromatic C=C stretch |

| ~1450 | Medium | C-N stretch (triazole ring) |

| ~1220 | Strong | C-Br stretch |

| ~760, 690 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

The molecular formula for this compound is C₉H₈BrN₃, with a molecular weight of 238.09 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 237/239 | High | [M]⁺ (presence of Br isotopes) |

| 158 | Medium | [M - Br]⁺ |

| 77 | High | [C₆H₅]⁺ |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a plausible synthetic route would involve the bromination of the corresponding 4-methyl derivative.

Proposed Synthesis: Bromination of 4-methyl-2-phenyl-2H-1,2,3-triazole

-

Starting Material Synthesis: 4-methyl-2-phenyl-2H-1,2,3-triazole can be synthesized via a copper-catalyzed [3+2] cycloaddition reaction between phenyl azide and prop-1-yne.

-

Bromination Reaction:

-

To a solution of 4-methyl-2-phenyl-2H-1,2,3-triazole (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃), add N-bromosuccinimide (NBS) (1.1 equivalents).

-

Add a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN) (catalytic amount).

-

Reflux the reaction mixture under inert atmosphere for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired product, this compound.

-

-

Characterization: The structure of the synthesized compound should be confirmed by NMR, IR, and mass spectrometry, and compared with the predicted data.

Visualizations

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthetic and analytical workflow diagram.

An In-depth Technical Guide to 4-(bromomethyl)-phenyl-1,2,3-triazoles for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and characterization of bromomethyl-phenyl-1,2,3-triazoles. Due to the limited availability of specific data for the 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole isomer, this document will focus on the well-characterized 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole, while also presenting general methodologies applicable to the synthesis of various triazole isomers. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the versatile 1,2,3-triazole scaffold.

Core Compound Properties

The 1,2,3-triazole ring is a key structural motif in medicinal chemistry, valued for its metabolic stability and ability to engage in hydrogen bonding. The bromomethyl-phenyl-1,2,3-triazole series, in particular, serves as a valuable building block for creating a diverse range of molecular architectures.

Physical and Chemical Data

| Property | This compound | 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole |

| CAS Number | Not Available | 58432-26-1[1][3] |

| Molecular Formula | C₉H₈BrN₃[2] | C₉H₈BrN₃[4] |

| Molecular Weight | 238.087 g/mol [2] | 238.08 g/mol [4] |

| Physical Form | Not Available | Solid, Powder[3][4] |

| Melting Point | Not Available | Not Specified |

| Boiling Point | Not Available | Not Specified |

| Solubility | Not Available | Not Specified |

Synthesis and Characterization

The synthesis of 1,2,3-triazoles is most famously achieved through the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne. The copper(I)-catalyzed version of this reaction, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a cornerstone of "click chemistry" and provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[5][6]

General Experimental Protocol: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

A general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole, such as 1-benzyl-4-phenyl-1H-1,2,3-triazole, is as follows:

-

Preparation of the Azide: The corresponding organic azide (e.g., benzyl azide) is prepared in situ from the reaction of an alkyl or aryl halide (e.g., benzyl bromide) with sodium azide.

-

Copper-Catalyzed Cycloaddition: To a solution of the alkyne (e.g., phenylacetylene) in a suitable solvent system (e.g., a mixture of water and t-butanol), the in situ generated azide is added.

-

Catalyst Addition: A copper(I) source, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, is added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

-

Workup and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.[7]

This methodology can be adapted for the synthesis of various triazole derivatives by choosing the appropriate azide and alkyne starting materials.

Characterization

The structural elucidation of the synthesized triazoles is typically achieved through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the triazole ring.[8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound.[9]

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of 1,4-disubstituted 1,2,3-triazoles.

Caption: General workflow for the synthesis of 1,2,3-triazoles.

Role in Drug Discovery

The 1,2,3-triazole moiety is a privileged scaffold in drug discovery due to its favorable chemical properties. It is often employed as a bioisostere for amide bonds, offering improved metabolic stability and pharmacokinetic properties. The triazole ring can also act as a rigid linker to connect different pharmacophoric elements or serve as a key pharmacophore itself, interacting with biological targets. Its synthetic accessibility via click chemistry makes it ideal for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

References

- 1. 4-(Bromomethyl)-1-phenyl-1H-1,2,3-triazole, 500 mg, CAS No. 58432-26-1 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 4-(Bromomethyl)-1-phenyl-1H-1,2,3-triazole [sigmaaldrich.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. 4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 9. explorationpub.com [explorationpub.com]

A Technical Guide on the Physicochemical Properties of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole

Abstract: This technical guide provides a comprehensive overview of the predicted solubility and stability of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole, a heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to a lack of extensive published data on this specific isomer, this document outlines its known physicochemical properties and presents standardized, detailed experimental protocols for determining its solubility and stability profiles. This guide is intended for researchers, scientists, and drug development professionals who may be handling or investigating this molecule. It includes templates for data presentation and visual workflows to guide experimental design.

Introduction

The 1,2,3-triazole moiety is a significant scaffold in medicinal chemistry, known for its role in forming stable, biologically active compounds. The specific derivative, this compound, features a reactive bromomethyl group, positioning it as a valuable intermediate for introducing the phenyl-triazole motif into larger molecules via nucleophilic substitution. Understanding its solubility and stability is critical for its effective use in synthesis, formulation, and biological screening. This document serves as a foundational guide to characterizing these essential properties.

Physicochemical Properties

While detailed experimental data is scarce, the fundamental properties of the molecule have been established. These properties are crucial for predicting its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrN₃ | [1] |

| Molecular Weight | 238.087 g/mol | [1] |

| Appearance | Predicted to be a solid at room temperature. | Inferred |

| InChIKey | UTQJRGAXADNRCO-UHFFFAOYAM | [1] |

| SMILES | BrCC1=N--INVALID-LINK--C2=CC=CC=C2 | [1] |

Solubility Profile

The solubility of a compound is a critical parameter for its application in both chemical reactions and biological systems.

Predicted Solubility

Based on its molecular structure, which combines a polar triazole ring, a non-polar phenyl group, and a reactive bromomethyl group, the following solubility trends are anticipated:

-

High Solubility: Expected in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and moderately polar solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Acetone.

-

Moderate to Low Solubility: Expected in alcohols such as Methanol and Ethanol.

-

Poor Solubility: Expected in non-polar solvents like Hexane and Toluene, and in aqueous solutions.

To improve solubility in aqueous buffers for biological assays, co-solvents such as DMSO or ethanol are recommended. Gentle heating to approximately 37°C and sonication can also aid in dissolution.[2]

Proposed Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol is adapted from standard methodologies (e.g., OECD Guideline 105) for determining the solubility of chemical compounds.

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a precisely known volume of a selected solvent (e.g., water, phosphate buffer pH 7.4, DMSO, ethanol).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached. A second, longer time point (e.g., 48 hours) is recommended to confirm equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to permit the undissolved solid to settle. For colloidal suspensions, centrifugation at a high speed is required.

-

Sampling and Analysis: Carefully extract an aliquot from the clear supernatant. The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is calculated based on the measured concentration in the saturated solution and is typically expressed in mg/mL or µg/mL.

Data Presentation Template: Solubility

The results from the experimental protocol should be recorded in a structured format for clear comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Analytical Method |

| Water | 25 | HPLC-UV | |

| Phosphate Buffer (pH 7.4) | 37 | HPLC-UV | |

| DMSO | 25 | HPLC-UV | |

| Ethanol | 25 | HPLC-UV | |

| Dichloromethane (DCM) | 25 | HPLC-UV | |

| Hexane | 25 | HPLC-UV |

Stability Profile

The stability of this compound is paramount, particularly given the presence of the labile bromomethyl group, which is susceptible to degradation.

Predicted Stability

-

Hydrolytic Stability: The C-Br bond in the bromomethyl group is susceptible to nucleophilic attack by water, leading to hydrolysis. This degradation is expected to be pH-dependent, likely accelerated under basic conditions.

-

Thermal Stability: Triazole rings are generally thermally stable.[3] However, the overall thermal stability of the molecule will be influenced by the bromomethyl group.

-

Photostability: Compounds with aromatic systems can be susceptible to photodegradation. It is advisable to store the compound protected from light.

Proposed Experimental Protocols for Stability Assessment

4.2.1 Hydrolytic Stability (Adapted from OECD Guideline 111)

-

Solution Preparation: Prepare solutions of the compound at a known concentration (e.g., 10 µg/mL) in sterile aqueous buffers at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).

-

Incubation: Incubate the solutions in sealed, light-protected containers at a constant temperature (e.g., 37°C or 50°C).

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Quantification: Analyze the samples immediately using a stability-indicating HPLC method to quantify the remaining parent compound.

-

Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics and calculate the half-life (t₁/₂) at each pH.

4.2.2 Thermal Stability (Thermogravimetric Analysis - TGA)

-

Sample Preparation: Place a small, accurately weighed amount of the solid compound (typically 5-10 mg) into a TGA crucible.

-

Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) using a defined temperature ramp (e.g., 10 °C/min) from ambient temperature to a high temperature (e.g., 500 °C).

-

Data Acquisition: Record the sample weight as a function of temperature. The onset of weight loss indicates the beginning of thermal decomposition.

4.2.3 Photostability (Adapted from ICH Guideline Q1B)

-

Sample Preparation: Prepare two sets of samples. One set should be of the solid compound, and the other a solution in a suitable solvent (e.g., methanol).

-

Exposure: Expose one of each sample type to a controlled light source that provides both UV and visible output (e.g., a xenon lamp) for a specified duration. Wrap a corresponding set of control samples in aluminum foil to protect them from light.

-

Analysis: After the exposure period, analyze both the light-exposed and control samples. Assess the solid sample for changes in appearance and use HPLC to quantify the parent compound and detect any degradation products in both the solid and solution samples.

Data Presentation Templates: Stability

Hydrolytic Stability

| pH | Temperature (°C) | Half-life (t₁/₂) (hours) | Degradation Rate Constant (k) |

|---|---|---|---|

| 4.0 | 50 | ||

| 7.0 | 50 |

| 9.0 | 50 | | |

Thermal Stability

| Parameter | Value (°C) |

|---|---|

| Onset of Decomposition (T_onset) |

| Temperature at 5% Weight Loss (T_d5) | |

Visualized Experimental Workflows

The following diagrams illustrate the proposed workflows for characterizing the solubility and stability of this compound.

Caption: A flowchart of the shake-flask method for determining solubility.

Caption: A workflow for assessing hydrolytic, thermal, and photostability.

References

A Technical Guide to the Synthesis of 1,2,3-Triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, owing to its remarkable stability, versatile reactivity, and ability to engage in various biological interactions. This guide provides an in-depth review of the primary synthetic methodologies for constructing 1,2,3-triazole derivatives, with a focus on practical applications for researchers in drug development. Detailed experimental protocols for key reactions are provided, alongside quantitative data to facilitate methodological comparison.

The Huisgen 1,3-Dipolar Cycloaddition: The Foundation

The cornerstone of 1,2,3-triazole synthesis is the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and an alkyne.[1][2][3] This thermal cycloaddition typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted regioisomers, which can be a significant drawback for applications requiring regiochemical purity.[4][5]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Reaction

A landmark advancement in 1,2,3-triazole synthesis was the development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), famously termed a "click" reaction.[6][7][8] This method is highly regioselective, exclusively yielding 1,4-disubstituted 1,2,3-triazoles.[6][9] The reaction is robust, proceeds under mild conditions (often at room temperature and in aqueous solutions), and tolerates a wide range of functional groups, making it exceptionally valuable for bioconjugation and drug discovery.[6][10][11] The active Cu(I) catalyst can be generated in situ from Cu(II) salts, such as CuSO4, using a reducing agent like sodium ascorbate.[6][10]

Quantitative Data for CuAAC Reactions

| Alkyne Substrate | Azide Substrate | Catalyst/Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | Benzyl azide | CuSO4/Sodium Ascorbate | tBuOH/H2O | RT | 12 | 91 | Fokin, V. V. et al. (2002) |

| Propargyl alcohol | Phenyl azide | CuI | CH2Cl2 | RT | 8 | 98 | Sharpless, K. B. et al. (2002) |

| 1-Octyne | 1-Azidohexane | CuSO4·5H2O/Sodium Ascorbate | H2O | RT | 1 | 95 | Fokin, V. V. et al. (2005) |

| Ethynyltrimethylsilane | Benzyl azide | CuI | THF | RT | 24 | 85 | Barlin, G. B. (1984) |

| 3-Ethynyltoluene | 4-Azidotoluene | CuI | DMF | 100 | 18 | 88 | Huisgen, R. (1963) |

Experimental Protocol: One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from Halides, Sodium Azide, and Alkynes

This one-pot procedure avoids the isolation of potentially hazardous organic azides.[8][12][13][14][15]

Materials:

-

Aryl or alkyl halide (1.0 mmol)

-

Sodium azide (1.2 mmol)

-

Terminal alkyne (1.1 mmol)

-

Copper(I) iodide (CuI) (0.05 mmol)

-

Sodium ascorbate (0.1 mmol)

-

Dimethyl sulfoxide (DMSO) (5 mL)

Procedure:

-

To a stirred solution of the halide (1.0 mmol) in DMSO (3 mL), add sodium azide (1.2 mmol).

-

Heat the mixture to 60 °C and stir for 1-3 hours until the halide is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

Add the terminal alkyne (1.1 mmol), copper(I) iodide (0.05 mmol), and sodium ascorbate (0.1 mmol).

-

Stir the reaction mixture at room temperature for 8-16 hours.

-

Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Access to the 1,5-Regioisomer

Complementary to CuAAC, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a highly regioselective route to 1,5-disubstituted 1,2,3-triazoles.[1][16][17] This method is particularly useful as the 1,5-isomer can exhibit different biological activities compared to its 1,4-counterpart.[18] The reaction is typically catalyzed by ruthenium(II) complexes, such as [CpRuCl(PPh3)2] or [CpRuCl(COD)].[14][16][19] A key advantage of RuAAC is its ability to react with both terminal and internal alkynes, allowing for the synthesis of fully substituted 1,2,3-triazoles.[16][20]

Quantitative Data for RuAAC Reactions

| Alkyne Substrate | Azide Substrate | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | Benzyl azide | [CpRuCl(PPh3)2] | Toluene | 80 | 2 | 98 | Fokin, V. V. et al. (2005) |

| 1-Hexyne | 1-Azidobutane | [CpRuCl(COD)] | Dioxane | 60 | 6 | 92 | Jia, G. et al. (2007) |

| Diphenylacetylene | Benzyl azide | [CpRuCl(PPh3)2] | Benzene | Reflux | 2 | 80 | Fokin, V. V. et al. (2005) |

| Methyl propiolate | Phenyl azide | [CpRuCl(NBD)] | THF | RT | 12 | 85 | Zhang, L. et al. (2005) |

| 1-Phenyl-1-propyne | Benzyl azide | [Cp*RuCl(COD)] | Toluene | 100 | 24 | 75 | Fokin, V. V. et al. (2008) |

Experimental Protocol: Synthesis of 1,5-Disubstituted 1,2,3-Triazoles via RuAAC

Materials:

-

Organic azide (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

[Cp*RuCl(COD)] (chloro(1,5-cyclooctadiene)pentamethylcyclopentadienylruthenium(II)) (0.02 mmol)

-

Anhydrous and degassed 1,2-dichloroethane (DCE) (10 mL)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the organic azide (1.0 mmol) and terminal alkyne (1.2 mmol) in anhydrous and degassed DCE (10 mL).

-

Add the ruthenium catalyst, [Cp*RuCl(COD)] (0.02 mmol), to the solution.

-

Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the 1,5-disubstituted 1,2,3-triazole.

Metal-Free Synthetic Routes

Concerns about the potential toxicity of residual metal catalysts in pharmaceutical applications have driven the development of metal-free methods for 1,2,3-triazole synthesis.[21][22] These approaches often rely on the inherent reactivity of activated alkynes or the use of organocatalysts.

One notable metal-free approach involves the reaction of enamines with azides. Another strategy is the three-component reaction of primary amines, enolizable ketones, and an azide source.[23] These methods provide valuable alternatives for the synthesis of 1,2,3-triazoles, particularly for biological applications where metal contamination is a critical concern.

Quantitative Data for Metal-Free Reactions

| Alkyne/Enamine Substrate | Azide Substrate | Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1-Morpholinocyclohexene | Phenyl azide | - | DMSO | 100 | 12 | 85 | Huisgen, R. (1963) |

| Phenylacetylene | 4-Nitrophenyl azide | t-BuOK | DMSO | RT | 1 | 92 | Fokin, V. V. et al. (2010) |

| Acetone (as enamine precursor) | 4-Nitrophenyl azide | Morpholine | Toluene | 100 | 12 | 78 | Ramachary, D. B. et al. (2011) |

| Dimethyl acetylenedicarboxylate | Benzyl azide | - | Neat | 80 | 24 | 90 | Huisgen, R. (1963) |

Experimental Protocol: Metal-Free Synthesis of 1,5-Disubstituted 1,2,3-Triazoles

This protocol is based on the reaction of an enamine, generated in situ from a ketone and a secondary amine, with an aryl azide.

Materials:

-

Ketone (e.g., cyclohexanone) (1.0 mmol)

-

Secondary amine (e.g., morpholine) (1.2 mmol)

-

Aryl azide (e.g., phenyl azide) (1.0 mmol)

-

Toluene (5 mL)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, combine the ketone (1.0 mmol), secondary amine (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid in toluene (5 mL).

-

Reflux the mixture for 2-4 hours to form the enamine, collecting the water in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-

Add the aryl azide (1.0 mmol) to the solution containing the in situ generated enamine.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-

Cool the mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the 1,5-disubstituted 1,2,3-triazole.

Applications in Drug Development: Targeting Signaling Pathways

1,2,3-triazole derivatives are prominent in drug discovery due to their ability to mimic amide bonds and participate in hydrogen bonding and dipole interactions, making them effective scaffolds for enzyme inhibitors.[21][24][25] A significant area of application is in the development of kinase inhibitors for cancer therapy.[9][13][19]

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

Many 1,2,3-triazole-containing compounds have been designed to target the ATP-binding site of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[23] By inhibiting these kinases, the downstream signaling pathways that promote cell proliferation, survival, and angiogenesis are blocked.

Inhibition of Non-Receptor Tyrosine Kinases

Non-receptor tyrosine kinases, such as Src, also play crucial roles in cancer cell signaling. 1,2,3-triazole-based inhibitors have been developed to target these intracellular kinases, disrupting pathways involved in cell motility, invasion, and survival.

Conclusion

The synthesis of 1,2,3-triazoles has been revolutionized by the development of catalyzed cycloaddition reactions. The CuAAC and RuAAC reactions provide highly efficient and regioselective pathways to 1,4- and 1,5-disubstituted 1,2,3-triazoles, respectively. These methods, along with emerging metal-free alternatives, offer a versatile toolkit for chemists to construct a diverse array of triazole-containing molecules. The demonstrated success of these compounds as kinase inhibitors underscores the importance of 1,2,3-triazole synthesis in the ongoing quest for novel therapeutics. This guide provides a foundational understanding and practical protocols to aid researchers in the synthesis and application of these valuable heterocyclic compounds.

References

- 1. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jenabioscience.com [jenabioscience.com]

- 3. Recent Advances in Metal Free Synthesis of N-unsubstituted 1,2,3-Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08322H [pubs.rsc.org]

- 8. Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by the ‘Click’ reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over a Cu/Al2O3 surface under ball-milling - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. axispharm.com [axispharm.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. One-pot synthesis of 1,4-disubstituted 1,2,3-triazoles from in situ generated azides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. One-pot synthesis of 1,4-disubstituted 1,2,3-triazoles from in situ generated azides. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. Protocols [baseclick.eu]

- 17. mdpi.com [mdpi.com]

- 18. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 22. repository.cshl.edu [repository.cshl.edu]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of 2-Phenyl-2H-1,2,3-Triazole Compounds: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 2-phenyl-2H-1,2,3-triazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the current understanding of these compounds, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and relevant biological pathways are visualized to offer a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity

Derivatives of 2-phenyl-2H-1,2,3-triazole have exhibited significant cytotoxic effects against a range of human cancer cell lines. The National Cancer Institute (NCI) has screened several of these compounds against its panel of 60 human tumor cell lines, revealing promising activity profiles.

Quantitative Anticancer Data

The following table summarizes the growth inhibition (GI50) and half-maximal inhibitory concentration (IC50) values for representative 2-phenyl-2H-1,2,3-triazole and related triazole compounds against various cancer cell lines.

| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Compound 8a | Hs578T (Breast) | GI50 | 0.0103 | [1] |

| Compound 8b | Hs578T (Breast) | GI50 | 0.0665 | [1] |

| Compound 8g | Hs578T (Breast) | GI50 | 0.0203 | [1] |

| Compound 8 | HT-1080 (Fibrosarcoma) | IC50 | 15.13 | [2] |

| Compound 8 | A-549 (Lung) | IC50 | 21.25 | [2] |

| Compound 8 | MCF-7 (Breast) | IC50 | 18.06 | [2] |

| Compound 8 | MDA-MB-231 (Breast) | IC50 | 16.32 | [2] |

| Compound 6 | MCF7 (Breast) | IC50 | <10 | [3] |

| Compound 7 | HepG2 (Liver) | IC50 | <10 | [3] |

| Compound 3b | General (Mean) | GI50 | 1.37 | |

| Doxorubicin | General (Mean) | GI50 | 1.13 |

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

The anticancer activity of novel compounds is often assessed using the NCI-60 screen, a panel of 60 human cancer cell lines.[4][5]

Cell Culture and Plating:

-

The human tumor cell lines are cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[5]

-

Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the specific cell line.[5]

-

The plates are incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity prior to the addition of the experimental compounds.[5]

Compound Addition and Incubation:

-

Experimental drugs are typically solubilized in dimethyl sulfoxide (DMSO).

-

Compounds are initially tested at a single high dose (10⁻⁵ M) across the full panel of 60 cell lines.[5]

-

If significant growth inhibition is observed, a five-dose assay is performed.

-

After drug addition, the plates are incubated for an additional 48 hours.

Endpoint Measurement (Sulforhodamine B Assay):

-

Adherent cells are fixed in situ by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

-

The supernatant is discarded, and the plates are washed five times with tap water and air-dried.[5]

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.[5]

-

Unbound dye is removed by washing five times with 1% acetic acid, and the plates are air-dried.[5]

-

The bound stain is solubilized with 10 mM trizma base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm.

Data Analysis: The percentage of growth is calculated relative to the control wells (no drug) and the cell count at the time of drug addition. This allows for the determination of growth inhibition (GI50), total growth inhibition (TGI), and lethal concentration (LC50).

Signaling Pathways in Anticancer Activity

Tubulin Polymerization Inhibition:

A key mechanism of action for some anticancer 2-phenyl-2H-1,2,3-triazole analogues is the inhibition of tubulin polymerization.[1] These compounds can bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which is crucial for mitotic spindle formation and cell division. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.

Induction of Apoptosis:

Several triazole derivatives have been shown to induce apoptosis in cancer cells through the intrinsic pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspases.

Antimicrobial Activity

2-Phenyl-2H-1,2,3-triazole derivatives have also demonstrated notable activity against a variety of bacterial and fungal pathogens. Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected triazole compounds against various microbial strains.

| Compound ID | Microbial Strain | MIC (mg/mL) | Reference |

| Compound 5 | Staphylococcus aureus | 5 | [6] |

| Compound 5 | Pseudomonas aeruginosa | 5 | [6] |

| Compound 5 | Candida albicans | 10 | [6] |

| Compound 5 | Aspergillus niger | 10 | [6] |

| Compound 6 | Staphylococcus aureus | 10 | [6] |

| Compound 6 | Pseudomonas aeruginosa | 10 | [6] |

| Compound 7 | Staphylococcus aureus | 10 | [6] |

| Compound 9 | Staphylococcus aureus | 10 | [6] |

| Compound 10 | Staphylococcus aureus | 5 | [6] |

| Compound 11 | Staphylococcus aureus | 5 | [6] |

| 7a-d | Gram-positive bacteria | 4-64 (µg/mL) | [7] |

| 7a-d | Gram-negative bacteria | 4-128 (µg/mL) | [7] |

| 7a-d | Fungi | 2-64 (µg/mL) | [7] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[8][9][10]

Inoculum Preparation:

-

A pure culture of the test microorganism is grown on an appropriate agar medium.

-

A suspension of the microorganism is prepared in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

Plate Preparation and Inoculation:

-

Serial two-fold dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Each well is inoculated with the standardized microbial suspension.

-

Control wells (growth control without compound and sterility control without inoculum) are included.

Incubation and Reading:

-

The plates are incubated at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.[10]

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition

Certain 2-phenyl-2H-1,2,3-triazole derivatives have been identified as potent inhibitors of various enzymes, highlighting their potential in treating diseases such as diabetes and neurodegenerative disorders.

Quantitative Enzyme Inhibition Data

The following table summarizes the IC50 values for the inhibition of α-glucosidase and acetylcholinesterase (AChE) by representative triazole compounds.

| Compound Series | Target Enzyme | Number of Hits (≥60% inhibition at 500 µM) | Range of IC50 values for Hits (µM) | Reference |

| 1-Phenyl-1H- and 2-Phenyl-2H-1,2,3-triazoles | Baker's Yeast α-Glucosidase (MAL12) | 6 | 54 - 482 | [11] |

| 1-Phenyl-1H- and 2-Phenyl-2H-1,2,3-triazoles | Porcine Pancreatic α-Amylase (PPA) | 3 | 145 - 282 | [11] |

| 12d | Acetylcholinesterase (AChE) | N/A | 0.73 ± 0.54 | [12] |

| 12m | Acetylcholinesterase (AChE) | N/A | 0.017 ± 0.53 | [12] |

| 12d | α-Glucosidase | N/A | 36.74 ± 1.24 | [12] |

| 12m | α-Glucosidase | N/A | 19.35 ± 1.28 | [12] |

Experimental Protocol: α-Glucosidase Inhibition Assay

This assay is used to screen for inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[13][14][15]

Reagents and Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) to stop the reaction

-

96-well microtiter plate and a plate reader

Assay Procedure:

-

A reaction mixture is prepared containing the phosphate buffer, the α-glucosidase enzyme solution, and the test compound at various concentrations.

-

The mixture is pre-incubated at 37°C for a short period (e.g., 5-15 minutes).

-

The substrate, pNPG, is added to initiate the enzymatic reaction.

-

The mixture is incubated at 37°C for a defined period (e.g., 20-30 minutes).[15]

-

The reaction is terminated by adding sodium carbonate solution.

-

The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

Experimental Workflow: Enzyme Inhibition Screening

The general workflow for screening compounds for enzyme inhibitory activity involves a series of steps from initial high-throughput screening to detailed mechanistic studies.

Conclusion

The 2-phenyl-2H-1,2,3-triazole core represents a versatile and promising scaffold for the development of novel therapeutic agents. The data and protocols presented in this guide underscore the significant potential of these compounds as anticancer, antimicrobial, and enzyme-inhibitory agents. Further research focusing on lead optimization and in-depth mechanistic studies is warranted to translate these promising findings into clinical applications.

References

- 1. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. mdpi.com [mdpi.com]

- 4. revvity.com [revvity.com]

- 5. dctd.cancer.gov [dctd.cancer.gov]

- 6. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 9. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 10. Broth microdilution susceptibility testing. [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. 2.6.2. α-Glucosidase Inhibition Assay [bio-protocol.org]

- 15. In vitro α-glucosidase inhibitory assay [protocols.io]

Reactivity of the Bromomethyl Group in Triazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The triazole nucleus is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents. The functionalization of this privileged scaffold is crucial for modulating pharmacological activity. Among the various substituents, the bromomethyl group stands out as a versatile handle for introducing diverse functionalities due to its inherent reactivity as an electrophile. This technical guide provides a comprehensive overview of the reactivity of the bromomethyl group in triazole compounds, with a focus on its synthetic utility and applications in drug discovery and chemical biology.

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity for the bromomethyl group attached to a triazole ring is nucleophilic substitution (SN). The electron-withdrawing nature of the triazole ring enhances the electrophilicity of the benzylic-like carbon, making it susceptible to attack by a wide range of nucleophiles. The general mechanism involves the displacement of the bromide leaving group by a nucleophile.

The rate and success of these reactions are influenced by several factors:

-

Nature of the Nucleophile: Stronger nucleophiles generally lead to faster reaction rates. Common nucleophiles employed include azides, amines, thiols, and alkoxides.

-

Steric Hindrance: Steric bulk on both the nucleophile and the triazole ring can impede the reaction.

-

Electronic Effects: Electron-donating or -withdrawing groups on the triazole ring and any aryl substituents can modulate the electrophilicity of the bromomethyl carbon.

-

Reaction Conditions: Solvent, temperature, and the presence of a base are critical parameters that need to be optimized for efficient substitution.

Synthesis of Azidomethyl Triazoles

A key transformation of bromomethyl triazoles is their conversion to the corresponding azidomethyl derivatives. This is typically achieved by reacting the bromomethyl compound with sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1] The resulting azidomethyl triazoles are stable intermediates that can be further elaborated, most notably through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to introduce a wide variety of substituents.[2][3]

Table 1: Synthesis of Azidomethyl Triazoles from Bromomethyl Precursors

| Bromomethyl Triazole Derivative | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N,N'-(1,3-phenylene)bis(2-chloroacetamide) derivative | NaN3 | - | DMF | Room Temp. | - | High | [1] |

| Propargyl bromide derivative | NaN3 | - | DMSO | Room Temp. | 2 | 80-90 | [2] |

Synthesis of Aminomethyl and Thiol-Linked Triazoles

The displacement of the bromide with nitrogen and sulfur nucleophiles provides a direct route to aminomethyl and thiol-linked triazole derivatives, respectively. These reactions are fundamental in the synthesis of bioactive molecules and chemical probes. For instance, the reaction with primary or secondary amines yields the corresponding aminomethyl triazoles, while reaction with thiols or thiolates results in the formation of a stable thioether linkage. The covalent modification of cysteine residues in proteins by electrophilic warheads is a key strategy in the design of targeted covalent inhibitors.[4][5] The bromomethyl group on a triazole scaffold can serve as such a warhead, reacting with the thiol group of a cysteine residue within a protein's binding pocket.[4]

Experimental Protocols

General Procedure for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Click Chemistry

This two-step procedure first involves the synthesis of a benzyl azide from the corresponding benzyl bromide, followed by a copper-catalyzed cycloaddition with a terminal alkyne.

Step 1: Synthesis of Benzyl Azide [2]

-

Dissolve the substituted benzyl bromide (1.0 equiv) in dimethyl sulfoxide (DMSO).

-

Add sodium azide (4.0 equiv) to the solution.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Upon completion (monitored by TLC), pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude benzyl azide, which can often be used in the next step without further purification.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [2]

-

Dissolve the benzyl azide (1.0 equiv) and the terminal alkyne (1.0 equiv) in a 1:1 mixture of dichloromethane (DCM) and water.

-

Add sodium ascorbate (0.80 equiv) and copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.40 equiv) to the reaction mixture.

-

Stir the reaction vigorously at room temperature for 6 hours.

-

After completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.

Applications in Drug Discovery and Chemical Biology

The reactivity of the bromomethyl group on triazole compounds has been harnessed in the development of therapeutic agents and chemical probes.

Covalent Inhibitors

The ability of the bromomethyl group to act as an electrophile makes it a suitable "warhead" for the design of targeted covalent inhibitors.[6] These inhibitors form a permanent covalent bond with a nucleophilic residue, typically a cysteine, in the active site of a target protein, leading to irreversible inhibition. This strategy can offer advantages in terms of potency and duration of action. The triazole scaffold can serve as the recognition element that directs the inhibitor to the specific protein target.

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy used to identify and characterize enzyme function directly in complex biological systems.[7][8][9][10] ABPP probes typically consist of a reactive group (warhead) that covalently modifies the active site of an enzyme, a recognition element, and a reporter tag for detection. Bromomethyl triazoles can be designed as ABPP probes, where the triazole and its substituents provide binding affinity and selectivity for a particular enzyme or class of enzymes, and the bromomethyl group serves as the reactive warhead to covalently label the active site nucleophile.

Visualizations

Synthetic Workflow for 1,4-Disubstituted 1,2,3-Triazoles

Caption: General workflow for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

Logical Relationship in Covalent Inhibition

Caption: Mechanism of covalent inhibition by a bromomethyl triazole.

Experimental Workflow for Activity-Based Protein Profiling

Caption: Workflow for target identification using a bromomethyl triazole-based ABPP probe.

References

- 1. isres.org [isres.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Competitive Activity-Based Protein Profiling Identifies Aza-β-Lactams as a Versatile Chemotype for Serine Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of 1,2,3-Triazoles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and history of 1,2,3-triazole synthesis. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of the core synthetic methodologies, their historical development, and practical application. This guide includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key chemical pathways.

Introduction: The Rise of the 1,2,3-Triazole Ring

The 1,2,3-triazole moiety, a five-membered heterocycle containing three contiguous nitrogen atoms, has emerged as a privileged structure in medicinal chemistry, materials science, and chemical biology.[1] Its prevalence stems from its unique combination of properties: high chemical stability, aromaticity, and the ability to act as a rigid linker that can form hydrogen bonds and dipole-dipole interactions. The development of efficient and regioselective methods for its synthesis has been a major focus of chemical research for over a century, culminating in the advent of "click chemistry," where the 1,2,3-triazole linkage is a cornerstone.

Early Syntheses and the Dawn of a New Chemistry

While the first synthesis of a 1,2,3-triazole derivative was reported in the late 19th century, the field remained relatively niche for decades. Early methods often required harsh reaction conditions and resulted in low yields and mixtures of products. Other historical methods for the synthesis of 1,2,3-triazoles, aside from cycloadditions, include the intramolecular cyclization of bis-hydrazones or semicarbazides and rearrangements of other heterocyclic systems.[2]

A notable early reaction is the Dimroth rearrangement , discovered in 1909 by Otto Dimroth.[3] This rearrangement involves the reversible isomerization of a 1-substituted-5-amino-1,2,3-triazole to a 5-substituted-amino-1H-1,2,3-triazole, proceeding through a ring-opening and ring-closing mechanism. While not a primary synthetic route to the triazole core itself, it is a significant transformation for the interconversion of substituted 1,2,3-triazoles.

The Huisgen 1,3-Dipolar Cycloaddition: A Paradigm Shift

The landscape of 1,2,3-triazole synthesis was fundamentally changed in the 1960s with the pioneering work of Rolf Huisgen on 1,3-dipolar cycloadditions.[4] The Huisgen cycloaddition is a powerful reaction that forms a five-membered ring from a 1,3-dipole and a dipolarophile.[4] In the context of 1,2,3-triazole synthesis, this specifically refers to the reaction between an azide and an alkyne.

The thermal Huisgen cycloaddition is a concerted [3+2] cycloaddition that typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers when using unsymmetrical alkynes.[4] The lack of regioselectivity and the need for high temperatures limited its widespread application, particularly in sensitive biological systems.

Experimental Protocol: Thermal Huisgen 1,3-Dipolar Cycloaddition

A representative procedure for the thermal cycloaddition of an azide and an alkyne is as follows:

Reaction: Benzyl azide + Phenylacetylene → 1-Benzyl-4-phenyl-1H-1,2,3-triazole and 1-Benzyl-5-phenyl-1H-1,2,3-triazole

Procedure:

-

In a sealed tube, combine benzyl azide (1.0 mmol) and phenylacetylene (1.1 mmol).

-

Heat the mixture at 98 °C for 18 hours.[4]

-

After cooling to room temperature, the resulting mixture is purified by column chromatography on silica gel to separate the 1,4- and 1,5-isomers.

Expected Outcome: A mixture of 1-benzyl-4-phenyl-1H-1,2,3-triazole and 1-benzyl-5-phenyl-1H-1,2,3-triazole is obtained. The ratio of the isomers is dependent on the specific substrates and reaction conditions.

References

Methodological & Application

Application Notes and Protocols: The Use of 4-(Bromomethyl)-2-phenyl-2H-1,2,3-triazole in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry and drug discovery, renowned for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[1][2][3] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[2][4][5] This application note details the utility of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole as a versatile building block in the synthesis of novel triazole-containing compounds via a two-step, one-pot click chemistry approach. This method involves the in situ generation of the corresponding azide followed by a CuAAC reaction with a terminal alkyne, offering a streamlined process for creating diverse molecular libraries for screening and drug development.

The 2-phenyl-2H-1,2,3-triazole moiety is of particular interest in drug design. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including potential as anticancer, antimicrobial, and antidiabetic agents. The synthetic accessibility of these compounds through click chemistry further enhances their appeal for the rapid generation and optimization of lead compounds.

Core Concept: One-Pot Synthesis via In Situ Azide Formation and Click Chemistry

The primary application of this compound in this context is its use as a precursor to the corresponding azide, 4-(azidomethyl)-2-phenyl-2H-1,2,3-triazole. The bromomethyl group is a reactive handle that readily undergoes nucleophilic substitution with sodium azide. This azide can then be directly utilized in a CuAAC reaction without the need for isolation, which is advantageous as organic azides can be hazardous to handle and store.[6]